1-(Trimethylsilyl)-1-pentyne CAS number 18270-17-2 properties
1-(Trimethylsilyl)-1-pentyne CAS number 18270-17-2 properties
CAS Number: 18270-17-2 Synonyms: 1-Pentyn-1-yltrimethylsilane, Trimethyl(pent-1-yn-1-yl)silane, 1-TMS-1-pentyne
This technical guide provides a comprehensive overview of the chemical and physical properties, spectral data, safety and handling protocols, and key applications of 1-(Trimethylsilyl)-1-pentyne. This document is intended for researchers, scientists, and professionals in the fields of organic synthesis, materials science, and drug development.
Core Properties and Specifications
1-(Trimethylsilyl)-1-pentyne is a versatile organosilicon compound featuring a terminal alkyne protected by a trimethylsilyl (TMS) group. This structural feature enhances its stability and makes it a valuable intermediate in a wide array of chemical transformations.[1] It is typically supplied as a colorless to slightly yellow liquid with a purity of 98% or higher, as determined by gas chromatography (GC).[1]
Physical and Chemical Properties
The fundamental physical and chemical properties of 1-(Trimethylsilyl)-1-pentyne are summarized in the table below. The compound is noted to be sensitive to both air and moisture, necessitating storage under an inert atmosphere.
| Property | Value | Citations |
| Molecular Formula | C₈H₁₆Si | [1][2] |
| Molecular Weight | 140.30 g/mol | [1][2] |
| Appearance | Colorless to slightly yellow liquid | [1] |
| Boiling Point | 135 °C (lit.) | [1][3] |
| Density | 0.76 g/mL at 25 °C | [1] |
| Refractive Index (n₂₀/D) | 1.43 | [1] |
| Purity | ≥ 98% (GC) | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the verification of the structure and purity of 1-(Trimethylsilyl)-1-pentyne. While specific experimental spectra are available on platforms like SpectraBase, this section outlines the expected characteristic signals based on the compound's structure.[4]
¹H NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum is expected to show a large singlet for the nine equivalent protons of the trimethylsilyl group. Signals corresponding to the propyl chain (CH₂, CH₂, CH₃) will appear as multiplets in the aliphatic region.
| Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Si(CH ₃)₃ | ~0.15 | Singlet | 9H |
| ≡C-CH ₂- | ~2.2 | Triplet | 2H |
| -CH ₂-CH₃ | ~1.5 | Sextet | 2H |
| -CH₂-CH ₃ | ~1.0 | Triplet | 3H |
¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon NMR spectrum will feature distinct signals for the two sp-hybridized carbons of the alkyne, the carbons of the propyl chain, and a single signal for the methyl groups on the silicon atom.
| Assignment | Expected Chemical Shift (δ, ppm) |
| Si(C H₃)₃ | ~0.0 |
| ≡C-CH₂-C H₂-C H₃ | ~13.5 |
| ≡C-C H₂- | ~21.0 |
| ≡C-CH₂-C H₂- | ~22.5 |
| Si-C ≡ | ~85.0 |
| ≡C -CH₂- | ~108.0 |
IR (Infrared Spectroscopy): The IR spectrum provides information about the functional groups present. The most characteristic absorption would be for the C≡C triple bond.
| Functional Group | Expected Frequency (cm⁻¹) | Intensity |
| C-H stretch (sp³) | 2850-3000 | Medium-Strong |
| C≡C stretch | 2150-2180 | Medium-Weak |
| Si-C stretch | 1250, 840 | Strong |
MS (Mass Spectrometry): In mass spectrometry with electron ionization (EI), the molecular ion peak (M⁺) would be observed. Common fragmentation patterns for TMS-containing compounds include the loss of a methyl group (M-15) and the characteristic ion for the TMS group at m/z 73.
| m/z | Assignment |
| 140 | [M]⁺ |
| 125 | [M - CH₃]⁺ |
| 73 | [Si(CH₃)₃]⁺ |
Safety and Handling
1-(Trimethylsilyl)-1-pentyne is classified as a flammable liquid and requires careful handling in a well-ventilated area, away from sources of ignition.[5] It is also known to cause skin and serious eye irritation.[6]
| Hazard Class | GHS Pictograms | Signal Word | Hazard Statements |
| Flammable Liquid, Cat. 3 | GHS02 (Flame), GHS07 (Exclamation Mark) | Warning | H226: Flammable liquid and vapor. |
Precautionary Statements:
-
P210: Keep away from heat, sparks, open flames, and hot surfaces. No smoking.
-
P233: Keep container tightly closed.
-
P240: Ground/bond container and receiving equipment.
-
P280: Wear protective gloves/protective clothing/eye protection/face protection.
-
P303+P361+P353: IF ON SKIN (or hair): Take off immediately all contaminated clothing. Rinse skin with water/shower.
-
P403+P235: Store in a well-ventilated place. Keep cool.
The compound should be stored at 2-8 °C under an inert gas due to its sensitivity to air and moisture.[1]
Experimental Protocols and Methodologies
1-(Trimethylsilyl)-1-pentyne is a key building block in organic synthesis. Its utility stems from the dual reactivity of the protected alkyne: it can be used directly in coupling reactions where the TMS group influences regioselectivity, or the TMS group can be easily removed to liberate the terminal alkyne for further reactions.
Synthesis of 1-(Trimethylsilyl)-1-pentyne
The standard synthesis involves the deprotonation of the parent alkyne, 1-pentyne, with a strong base like n-butyllithium (n-BuLi), followed by quenching the resulting acetylide with chlorotrimethylsilane (TMSCl).
Protocol:
-
To a flame-dried, round-bottom flask under an inert atmosphere (Argon or Nitrogen), add anhydrous tetrahydrofuran (THF).
-
Cool the flask to -78 °C using a dry ice/acetone bath.
-
Add 1-pentyne (1.0 eq.) to the cooled THF.
-
Slowly add n-butyllithium (1.05 eq., typically 1.6 M in hexanes) dropwise via syringe, maintaining the temperature at -78 °C.
-
Stir the reaction mixture at this temperature for 1 hour to ensure complete formation of the lithium acetylide.
-
Add chlorotrimethylsilane (1.1 eq.) dropwise to the reaction mixture.
-
After the addition is complete, allow the reaction to slowly warm to room temperature and stir for an additional 2-4 hours.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.
-
Transfer the mixture to a separatory funnel and extract with diethyl ether or pentane.
-
Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate (Na₂SO₄).
-
Filter the solution and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation to yield pure 1-(Trimethylsilyl)-1-pentyne.
Application in Sonogashira Coupling
The Sonogashira coupling is a palladium- and copper-catalyzed cross-coupling reaction between a terminal alkyne and an aryl or vinyl halide.[7][8] While the TMS-protected alkyne is generally unreactive under these conditions, a modified, one-pot procedure can involve an in-situ deprotection followed by coupling. Alternatively, the TMS group is removed in a separate step prior to coupling. Below is a representative protocol for the coupling of a deprotected alkyne with an aryl iodide.
Protocol:
-
To a reaction vessel, add the aryl iodide (1.0 eq.), bis(triphenylphosphine)palladium(II) dichloride (Pd(PPh₃)₂Cl₂, 0.02-0.05 eq.), and copper(I) iodide (CuI, 0.01-0.03 eq.).
-
Purge the vessel with an inert gas (Argon or Nitrogen).
-
Add an anhydrous amine solvent, such as triethylamine or diisopropylamine.
-
Add 1-(Trimethylsilyl)-1-pentyne (1.1 eq.).
-
If in-situ deprotection is desired, a fluoride source like tetrabutylammonium fluoride (TBAF) can be added. For a standard Sonogashira, the pre-deprotected 1-pentyne would be used instead.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-70 °C) and monitor its progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and filter through a pad of celite to remove the catalyst.
-
Wash the filtrate with saturated aqueous NH₄Cl and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product via flash column chromatography.
References
- 1. chemimpex.com [chemimpex.com]
- 2. scbt.com [scbt.com]
- 3. 1-Trimethylsilyl-1-pentyne, 98% 100 g | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]
- 4. spectrabase.com [spectrabase.com]
- 5. fishersci.com [fishersci.com]
- 6. spectrumchemical.com [spectrumchemical.com]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. chem.libretexts.org [chem.libretexts.org]


